4-Fluoro-4'-methylbenzhydrol
Description
Contextual Significance of Substituted Benzhydrols and Fluorinated Aromatic Compounds in Advanced Synthesis
Substituted benzhydrols are a class of organic compounds that serve as crucial intermediates in a variety of synthetic pathways. Their core structure, featuring two phenyl rings attached to a single carbon that also bears a hydroxyl group, provides a versatile scaffold for creating more complex molecules. The electronic nature of the substituents on the phenyl rings can significantly influence the reactivity of the benzhydrol, making them valuable tools for chemists. rsc.org For instance, the oxidation of substituted benzhydrols can selectively yield benzophenones, which are important structural motifs in many biologically active compounds and materials. sciensage.infosciensage.info The study of their reaction kinetics, such as in acid-catalyzed methanolysis, reveals insights into reaction mechanisms and the stability of carbocation intermediates. rsc.org
In parallel, the incorporation of fluorine into aromatic compounds has become a prominent strategy in medicinal chemistry and materials science. numberanalytics.comrsc.org Fluorine's high electronegativity and relatively small size can profoundly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net This has led to the widespread use of fluorinated aromatics in the development of pharmaceuticals, agrochemicals, and advanced polymers. numberanalytics.comresearchgate.net The synthesis of these compounds is an active area of research, with various methods being developed to efficiently introduce fluorine into aromatic systems. mdpi.comrsc.org
Rationale for Dedicated Academic Research on 4-Fluoro-4'-methylbenzhydrol
The specific structure of this compound, which combines the features of a substituted benzhydrol with a fluorinated aromatic ring, makes it a compound of particular academic interest. It serves as a valuable building block for synthesizing more complex molecules that can be used in pharmaceutical and materials science research. lookchem.com The presence of both a fluorine atom and a methyl group on separate phenyl rings allows for the systematic investigation of how these different substituents influence the molecule's reactivity and properties.
Research on this compound can contribute to a deeper understanding of structure-activity relationships. For example, studying its reactions can provide data on how the electron-withdrawing fluorine and electron-donating methyl group collectively affect the stability of reaction intermediates and the outcome of synthetic transformations. This knowledge is crucial for designing new synthetic methodologies and for the rational design of molecules with desired properties.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C14H13FO lookchem.comguidechem.com |
| Molecular Weight | 216.25 g/mol lookchem.com |
| CAS Number | 345-91-5 lookchem.comguidechem.com |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Computational Data for this compound
| Descriptor | Value |
| XLogP3-AA | 216.095043196 guidechem.com |
| Hydrogen Bond Donor Count | 1 guidechem.com |
| Hydrogen Bond Acceptor Count | 2 guidechem.com |
| Rotatable Bond Count | 2 guidechem.com |
| Topological Polar Surface Area | 20.2 Ų guidechem.com |
| Heavy Atom Count | 16 guidechem.com |
| Complexity | 203 guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDLRIDZKCKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374605 | |
| Record name | 4-Fluoro-4'-methylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-91-5 | |
| Record name | 4-Fluoro-4'-methylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 4 Methylbenzhydrol
Established Synthetic Pathways for the Diarylalkanol Moiety
Traditional methods for synthesizing the diarylalkanol moiety found in 4-Fluoro-4'-methylbenzhydrol are well-documented and widely practiced in organic synthesis.
A principal route to this compound is the reduction of its corresponding ketone, 4-Fluoro-4'-methylbenzophenone (B1335496). oregonstate.eduoregonstate.edu This transformation can be efficiently achieved using various reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). The choice between these reagents often depends on the desired reactivity and the presence of other functional groups in the molecule. For instance, a 98% yield of 4-fluoro-4'-methylbenzophenone has been reported, which can then be reduced to the target benzhydrol. ambeed.com
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvents | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Milder reagent, selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Powerful reducing agent, reacts with a wider range of functional groups. |
Organometallic reagents provide a versatile method for the synthesis of this compound by forming a new carbon-carbon bond. mt.comfiveable.me Grignard reagents, with the general formula RMgX, are frequently used for this purpose. iitk.ac.inchemguide.co.uk The synthesis can proceed through two primary Grignard pathways:
The reaction of a Grignard reagent derived from a halide (like 4-bromotoluene) with a substituted benzaldehyde (B42025) (like 4-fluorobenzaldehyde). ambeed.com
The reaction of an aryl halide with magnesium in an ether solvent to form the Grignard reagent, which then reacts with a carbonyl compound to produce an alcohol. byjus.com
Organolithium compounds, which are generally more reactive than Grignard reagents, can also be employed in similar coupling reactions. mt.com
Development of Novel and Sustainable Synthetic Protocols
Recent advancements in synthetic chemistry have emphasized the development of more environmentally friendly and efficient methods.
Catalytic hydrogenation offers a greener alternative to traditional reduction methods by using hydrogen gas with a catalyst, such as palladium, platinum, or Raney nickel. google.com This method is considered more sustainable as it often involves milder reaction conditions and produces fewer waste products. Ruthenium catalysts have also been explored for the transfer hydrogenation of related ketones. researchgate.net
Biocatalysis is an emerging field that utilizes enzymes to perform chemical transformations with high selectivity. acs.org Enzymes like alcohol dehydrogenases can be used for the reduction of ketones to alcohols. This approach is particularly valuable for the synthesis of chiral molecules. While the direct biocatalytic synthesis of this compound is not extensively documented in the provided results, the enzyme-mediated reduction of ketones is a well-established principle that could be applied. scholaris.ca
Chemical Reactivity and Transformation Pathways of 4 Fluoro 4 Methylbenzhydrol
Oxidation Reactions to 4-Fluoro-4'-methylbenzophenone (B1335496) and Related Ketones
The oxidation of the secondary alcohol in 4-Fluoro-4'-methylbenzhydrol to the corresponding ketone, 4-Fluoro-4'-methylbenzophenone, is a fundamental transformation. This reaction is a common step in the synthesis of various compounds and has been the subject of studies on selective oxidation methods for benzylic alcohols.
A variety of oxidizing agents can be employed for the conversion of substituted benzhydrols to benzophenones. The choice of oxidant often depends on the desired selectivity, reaction conditions, and the presence of other functional groups.
Commonly used oxidants for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). In a broader context of benzhydrol oxidation, PCC has been shown to be effective. For instance, the oxidation of 4-(benzyloxy)-3-methoxy-4'-methylbenzhydrol to the corresponding benzophenone (B1666685) is achieved using PCC in dichloromethane (B109758) (CH2Cl2). blogspot.com
Kinetic studies on the oxidation of substituted benzhydrols provide insights into the reaction mechanisms. The oxidation of various benzhydrols by N-bromosaccharin (NBSA) has been shown to follow second-order kinetics, being first order in both the benzhydrol and NBSA. niscpr.res.in The reaction is sensitive to the electronic nature of the substituents on the phenyl rings. Electron-donating groups, such as a para-methyl group, accelerate the reaction, while electron-withdrawing groups, like a para-bromo substituent, retard it. niscpr.res.in This is quantified by the Hammett equation, where a negative rho (ρ) value of -2.2 indicates the development of a positive charge at the reaction center in the transition state. niscpr.res.in
A proposed mechanism for the oxidation by NBSA involves the formation of a hypobromite (B1234621) ester as a pre-equilibrium step. This intermediate then decomposes in a slow, rate-determining step to the corresponding benzophenone. niscpr.res.in The lack of a significant kinetic isotope effect when using benzhydrol-α-d suggests that the C-H bond at the carbinol carbon is not broken in the rate-determining step for this particular oxidant. niscpr.res.in
In contrast, kinetic studies on the oxidation of benzhydrols with thallium(III) acetate (B1210297) show a different mechanism. The reaction rate is dependent on the concentrations of the substrate, the oxidant, and is acid-catalyzed. researchgate.net The positive effect of electron-donating substituents (e.g., 4-methyl) and the negative effect of electron-withdrawing groups (e.g., 4-chloro) are also observed, with a Hammett ρ value of -1.1. researchgate.net The presence of a kinetic isotope effect in this case suggests that the C-H bond is indeed broken in the rate-determining step. researchgate.net
The oxidation of benzhydrols with permanganate (B83412) under phase transfer catalysis has also been investigated. The reaction is first order with respect to both the benzhydrol and permanganate. Interestingly, both electron-donating and electron-withdrawing substituents at the para position increase the reaction rate, leading to a V-shaped Hammett plot. This suggests a change in the rate-determining step or the nature of the transition state depending on the substituent. scirp.org
The following table summarizes the kinetic data for the oxidation of various substituted benzhydrols with different oxidizing agents, providing a comparative view of the electronic effects.
| Oxidant | Substituent | Relative Rate | Hammett ρ | Kinetic Isotope Effect (kH/kD) | Reference |
| N-Bromosaccharin | p-CH₃ | ~3x faster than benzhydrol | -2.2 | Not significant | niscpr.res.in |
| N-Bromosaccharin | p-Br | ~2x slower than benzhydrol | -2.2 | Not significant | niscpr.res.in |
| Thallium(III) Acetate | 4-methyl | Faster than benzhydrol | -1.1 | Significant | researchgate.net |
| Thallium(III) Acetate | 4-chloro | Slower than benzhydrol | -1.1 | Significant | researchgate.net |
| Permanganate (PTC) | p-OCH₃ | Faster than benzhydrol | V-shaped plot | Not specified | scirp.org |
| Permanganate (PTC) | p-NO₂ | Faster than benzhydrol | V-shaped plot | Not specified | scirp.org |
| Selenium Dioxide | p-ethyl | Faster than p-methyl | - | - | sryahwapublications.com |
| Selenium Dioxide | p-bromo | Slower than p-methyl | - | - | sryahwapublications.com |
Stereoselective Derivatization at the Carbinol Center
The carbinol carbon in this compound is a prochiral center, meaning that reactions at this site can lead to the formation of chiral products. The development of stereoselective methods for the synthesis of enantioenriched benzhydrols and their derivatives is an active area of research.
While specific studies on the stereoselective derivatization of this compound are not extensively detailed in the provided search results, general principles and methodologies for related compounds can be applied. Stereoselective reactions often involve the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the prochiral ketone (in the case of reduction to the alcohol) or the two enantiomers of the racemic alcohol (in the case of kinetic resolution). masterorganicchemistry.com
One approach to obtaining enantiomerically enriched benzhydrols is through the asymmetric reduction of the corresponding benzophenones. This can be achieved using chiral reducing agents or through catalytic asymmetric transfer hydrogenation.
Kinetic resolution is another powerful strategy for obtaining enantiomerically pure benzhydrols. This process involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, the kinetic resolution of substituted benzhydrols has been achieved through various enzymatic and non-enzymatic methods.
Functional Group Interconversions and Modifications of the Hydroxyl Group
The hydroxyl group of this compound is a key site for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives. evitachem.comwuxiapptec.com These transformations include esterification, etherification, and the formation of other oxygenated derivatives.
Esterification: The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids or proceed via the activation of the carboxylic acid. General methods for esterification, such as the Fischer esterification (reaction with a carboxylic acid in the presence of a strong acid catalyst) or the Steglich esterification (using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP)), can be applied. pdx.edu
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. libretexts.org This involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The efficiency of this SN2 reaction is dependent on the steric hindrance of the alkyl halide. libretexts.org
Alternatively, ethers can be synthesized under acidic conditions. For example, the reaction of benzhydrols with alcohols in the presence of a protic or Lewis acid can lead to the formation of ethers. A study on the etherification of benzhydrols using microwave irradiation in a proto-ionic liquid solvent has shown that electron-donating groups on the benzhydrol facilitate the reaction. yale.edu
The following table provides a general overview of common esterification and etherification methods applicable to this compound.
| Reaction | Reagents | Catalyst/Conditions | Product | Reference |
| Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Ester | pdx.edu |
| Acyl Chloride | Base (e.g., Pyridine) | Ester | ||
| Carboxylic Acid, DCC | DMAP (catalytic) | Ester | ||
| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Ether | libretexts.org |
| Alcohol | Acid (e.g., H₂SO₄) | Ether | yale.edu |
Beyond esters and ethers, the hydroxyl group can be converted into other oxygen-containing functionalities. For example, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base would yield the corresponding sulfonate esters. These sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions.
Electrophilic Aromatic Substitution on the Phenyl Rings
The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The regioselectivity of these substitutions is directed by the existing substituents: the fluorine atom and the methyl group.
The fluorine atom is an ortho-, para-directing group, although it is deactivating due to its strong inductive electron-withdrawing effect, which is partially offset by its resonance electron-donating effect. libretexts.org The methyl group is an activating, ortho-, para-directing group due to its inductive and hyperconjugative electron-donating effects.
In an electrophilic attack on the fluorinated ring, substitution is expected to occur primarily at the positions ortho to the fluorine atom. The para position is already substituted. On the other hand, electrophilic attack on the methylated ring will be directed to the ortho and para positions relative to the methyl group. Since the methyl group is activating, this ring is more susceptible to electrophilic attack than the fluorinated ring.
Nitration: Nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. For this compound, nitration would be expected to occur preferentially on the more activated, methyl-substituted ring.
Halogenation: Halogenation (e.g., bromination, chlorination) can be achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Similar to nitration, the methyl-substituted ring is the more likely site of halogenation.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation involve the reaction of an alkyl halide or acyl halide, respectively, with the aromatic ring in the presence of a Lewis acid catalyst. These reactions are generally more favorable on activated rings, thus the methyl-substituted ring of this compound would be the preferred site of reaction. libretexts.org
The directing effects of the substituents on the regioselectivity of electrophilic aromatic substitution are summarized in the table below.
| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Major Substitution Site(s) | Reference |
| Phenyl | -F | Inductive: -I (strong), Resonance: +R (weak) | Ortho, Para (deactivating) | Ortho to -F | libretexts.org |
| Phenyl | -CH₃ | Inductive: +I, Hyperconjugation | Ortho, Para (activating) | Ortho and Para to -CH₃ | libretexts.org |
Radical Reactions and Photochemical Transformations
The chemical reactivity of this compound under radical and photochemical conditions is primarily dictated by the benzhydryl moiety. The presence of a fluorine atom and a methyl group on the phenyl rings can modulate this reactivity, but the fundamental transformation pathways are expected to be similar to those of unsubstituted benzhydrol.
Photo-oxidation: One of the most common transformations for benzhydrols is oxidation to the corresponding benzophenone. niscpr.res.inwpmucdn.comucsc.edu In the case of this compound, this would yield 4-Fluoro-4'-methylbenzophenone. This oxidation can be initiated photochemically, often in the presence of a photosensitizer or a suitable oxidizing agent. wpmucdn.comresearchgate.net For instance, the oxidation of benzhydrol to benzophenone can be catalyzed by Ru(bpy)₃Cl₂ in the presence of a suitable electron acceptor upon irradiation with visible light (e.g., 460 nm). researchgate.net This process often involves the formation of radical intermediates.
The general mechanism for the photo-oxidation of benzhydrols involves the initial excitation of a sensitizer (B1316253) or the benzhydrol itself, followed by hydrogen abstraction from the benzylic carbon. The resulting radical is then oxidized to the corresponding ketone.
Radical Abstraction: The hydrogen atom on the carbon bearing the hydroxyl group (the benzylic hydrogen) is particularly susceptible to abstraction by radicals. This is due to the stability of the resulting resonance-stabilized diphenylmethyl radical (or in this specific case, the 4-fluoro-4'-methylphenylmethyl radical). csbsju.edu Radical reactions can be initiated by light (photolysis) or by chemical radical initiators. csbsju.edu Once formed, this radical can undergo several reactions, including coupling with other radicals or reacting with molecular oxygen to form peroxy radicals, which can then lead to the formation of the ketone.
Studies on similar substituted benzhydrols have shown that the presence of both electron-donating (like the methyl group) and electron-withdrawing (like the fluorine atom) groups can influence the rate of oxidation reactions. scirp.orgresearchgate.net However, many studies on the oxidation of benzhydrols by various reagents have indicated that the reactions proceed without the involvement of free radical intermediates, suggesting that the specific conditions (reagents, solvents, presence of light) are crucial in determining the reaction pathway. niscpr.res.inscirp.orgresearchgate.net
Photolysis and Radical Formation: Direct photolysis of diarylmethanols can lead to the formation of radical species. researchgate.netscholaris.ca Flash photolysis studies on benzhydrol and its derivatives have been instrumental in observing the transient radical intermediates formed upon UV irradiation. acs.org For this compound, UV irradiation would likely lead to the homolytic cleavage of the C-H bond at the benzylic position, generating a hydrogen radical and the stabilized 4-fluoro-4'-methylbenzhydryl radical. The fate of this radical would depend on the reaction environment (e.g., solvent, presence of oxygen or other radical scavengers).
The photochemical behavior of benzophenone derivatives, the oxidation products of benzhydrols, is also well-documented. acs.orgnih.govnih.gov Benzophenones are known photosensitizers that, upon excitation to their triplet state, can abstract hydrogen atoms from suitable donors, including unreacted benzhydrol molecules. acs.orgacs.org This suggests that the photo-oxidation of this compound could be an auto-catalyzed process, where the initial formation of 4-Fluoro-4'-methylbenzophenone accelerates the reaction.
The table below summarizes the key reactive species and expected products in the radical and photochemical transformations of this compound, based on analogous reactions of benzhydrol derivatives.
| Reactant/Intermediate | Transformation | Product(s) | Conditions/Initiators |
| This compound | Photo-oxidation | 4-Fluoro-4'-methylbenzophenone | Light, Photosensitizer (e.g., Ru(bpy)₃²⁺), Oxidizing Agent (e.g., O₂) wpmucdn.comresearchgate.net |
| This compound | Radical H-abstraction | 4-Fluoro-4'-methylbenzhydryl radical | Radical Initiators, Light (Photolysis) csbsju.edu |
| 4-Fluoro-4'-methylbenzhydryl radical | Oxidation | 4-Fluoro-4'-methylbenzophenone | O₂, other oxidizing species |
| 4-Fluoro-4'-methylbenzhydryl radical | Radical Coupling | Dimeric products | High radical concentration |
It is important to note that while these pathways are chemically plausible and supported by studies on related compounds, detailed experimental data specifically for this compound, such as quantum yields or reaction kinetics for its photochemical transformations, are not widely available in the reviewed literature.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 4 Methylbenzhydrol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 4-Fluoro-4'-methylbenzhydrol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multidimensional techniques, provides a complete structural picture.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methine, and methyl protons. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the fluorine-bearing ring and the methyl-bearing ring, though both para-substituted, will have slightly different chemical environments.
The protons on the 4-fluorophenyl ring are anticipated to appear as two multiplets, characteristic of an AA'BB' spin system, due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine (H-2', H-6') would be shifted downfield compared to the protons meta to the fluorine (H-3', H-5'). Similarly, the protons on the 4-methylphenyl ring will present as two doublets, a typical A₂B₂ pattern, for the protons ortho (H-2, H-6) and meta (H-3, H-5) to the methyl group.
The benzylic proton (-CHOH) is expected to appear as a singlet, though it may show coupling to the hydroxyl proton if the exchange rate is slow (e.g., in DMSO-d₆). The hydroxyl proton itself would likely be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The methyl protons (-CH₃) would give rise to a sharp singlet further upfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ | ~2.3 | s | - |
| -OH | Variable (e.g., 2.0-5.0) | br s | - |
| -CHOH | ~5.8 | s | - |
| H-3, H-5 | ~7.1-7.2 | d | ~8.0 |
| H-2, H-6 | ~7.2-7.3 | d | ~8.0 |
| H-3', H-5' | ~7.0-7.1 | t | ~8.7 (³JHH), ~8.7 (⁴JHF) |
| H-2', H-6' | ~7.3-7.4 | dd | ~8.7 (³JHH), ~5.5 (³JHF) |
Note: Predicted values are based on data for structurally similar compounds like 4-methylbenzhydrol (B42549) and 4-fluorobenzophenone. cas.czchegg.comrsc.orgoregonstate.edu The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, accounting for all 14 carbon atoms, due to the molecule's symmetry. The spectrum would be characterized by signals for the methyl, methine, and twelve aromatic carbons.
The methyl carbon (-CH₃) will appear at the highest field (lowest ppm). The methine carbon (-CHOH) will be in the aliphatic region but at a lower field than the methyl carbon. The aromatic region will contain seven signals: four for the quaternary carbons (C-1, C-4, C-1', C-4') and four for the protonated aromatic carbons. The carbon attached to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. The other carbons in the fluorinated ring will also show smaller C-F couplings (²JCF, ³JCF). The carbon attached to the methyl group (C-4) and the ipso-carbons (C-1 and C-1') will also be identifiable. In some cases, long-range coupling can make assignment complex, but techniques like DEPT can aid in distinguishing between CH, CH₂, and CH₃ groups. chegg.combeilstein-journals.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| -CH₃ | ~21 | - |
| -CHOH | ~75 | - |
| C-3, C-5 | ~129 | - |
| C-2, C-6 | ~126 | - |
| C-3', C-5' | ~115 | ~21 (²JCF) |
| C-2', C-6' | ~128 | ~8 (³JCF) |
| C-1 | ~141 | - |
| C-4 | ~137 | - |
| C-1' | ~140 | ~3 (⁴JCF) |
| C-4' | ~162 | ~245 (¹JCF) |
Note: Predicted values are based on data for structurally similar compounds. cas.czchegg.comrsc.orgoregonstate.edu The carbon attached to fluorine (C-4') is expected to show a large coupling constant.
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. icpms.czhuji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. alfa-chemistry.com This signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons of the fluorinated ring. This provides direct evidence for the presence and electronic environment of the fluorine substituent. nih.gov
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | ~ -113 to -118 | Multiplet |
Note: The chemical shift is referenced to a standard like CFCl₃. The exact shift can be influenced by the solvent. icpms.cz
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the ortho and meta protons on each aromatic ring, confirming their assignments. researchgate.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methine proton to the methine carbon. researchgate.netnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range connectivity (2-3 bonds). It would show correlations from the methine proton to the ipso-carbons of both aromatic rings (C-1 and C-1'), confirming the benzhydrol framework. Correlations from the methyl protons to C-4 and C-3/C-5 would confirm the position of the methyl group. researchgate.netnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methine proton and the protons on the aromatic rings.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques. edinst.comlibretexts.org
The IR and Raman spectra of this compound would be characterized by several key vibrational modes.
O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.
C-O Stretch: The C-O stretching of the secondary alcohol is expected to produce a strong band in the IR spectrum around 1050-1150 cm⁻¹.
C-F Stretch: A strong absorption band in the IR spectrum between 1250 and 1100 cm⁻¹ is characteristic of the C-F stretching vibration.
Table 4: Predicted Characteristic IR and Raman Bands for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H | Stretch | 3600-3200 (broad, strong) | Weak |
| Aromatic C-H | Stretch | 3100-3000 (medium) | Strong |
| Aliphatic C-H | Stretch | 3000-2850 (medium) | Medium |
| C=C (aromatic) | Stretch | 1600, 1500 (medium) | Strong |
| C-O | Stretch | 1150-1050 (strong) | Weak |
| C-F | Stretch | 1250-1100 (strong) | Medium |
Note: These are general ranges and the exact positions and intensities of the bands can provide a unique fingerprint for the compound. researchgate.netscispace.com
Analysis of Aromatic Ring Modes and Substituent Effects
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the structural nuances of this compound. The IR spectrum is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent bonds and aromatic rings.
The presence of the two aromatic rings gives rise to a series of characteristic absorption bands. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. lookchem.com The carbon-carbon stretching vibrations within the aromatic rings, known as ring modes or skeletal vibrations, are expected to produce a set of bands in the 1620-1400 cm⁻¹ region. acs.org For a para-disubstituted ring, a strong band in the 850-800 cm⁻¹ region is typically observed, corresponding to out-of-plane C-H bending. acs.org
The substituents on the phenyl rings, a fluorine atom and a methyl group, exert noticeable effects on the IR spectrum. The C-F stretching vibration is anticipated to produce a strong absorption band in the 1300-1000 cm⁻¹ range. scispace.com The methyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, a key feature of the benzhydrol moiety. The C-O stretching vibration of the secondary alcohol is expected to appear in the 1260-1000 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600-3200 (broad) | O-H Stretch | Alcohol |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Methyl |
| 1620-1400 | C=C Stretch | Aromatic Ring |
| 1450 & 1375 | C-H Bend | Methyl |
| 1300-1000 | C-F Stretch | Fluoro-aromatic |
| 1260-1000 | C-O Stretch | Secondary Alcohol |
| 850-800 | C-H Out-of-plane Bend | Para-disubstituted Ring |
Data is predicted based on characteristic group frequencies and data from analogous compounds. rsc.orgacs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of this compound is C₁₄H₁₃FO. The exact mass can be calculated and compared to the experimentally determined value to confirm the compound's identity. For a closely related compound, 4-fluoro-3',4'-dimethoxybenzhydrol (B1598126) (C₁₅H₁₅FO₃), the calculated exact mass for the [M+Na]⁺ ion is 285.0884, with a found value of 285.0899. rsc.org A similar level of accuracy would be expected for this compound.
Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₄H₁₃FO | 216.0950 |
| [M+H]⁺ | C₁₄H₁₄FO | 217.1029 |
| [M+Na]⁺ | C₁₄H₁₃FNaO | 239.0848 |
Data is calculated based on the molecular formula. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to assess the purity of a sample and to identify the compound based on its retention time and mass spectrum. The gas chromatogram would ideally show a single major peak, indicating a high degree of purity for this compound.
The mass spectrum obtained from the GC-MS analysis reveals the fragmentation pattern of the molecule upon electron ionization. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (216.25 g/mol ). Key fragmentation pathways for benzhydrol derivatives typically involve the loss of a water molecule (H₂O) from the molecular ion, the cleavage of the bond between the two aromatic rings, and the formation of substituted tropylium (B1234903) or benzyl (B1604629) cations.
The base peak in the mass spectrum is often the most stable fragment. For this compound, prominent fragments would be expected from the cleavage of the C-C bond connecting the two substituted phenyl rings to the carbinol carbon. This would lead to the formation of the fluorophenyl cation (m/z 95) and the methylbenzyl cation (m/z 91). The loss of the hydroxyl group would also be a likely fragmentation pathway.
Table 3: Predicted Major Fragments in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 216 | [C₁₄H₁₃FO]⁺ (Molecular Ion) |
| 199 | [C₁₄H₁₂F]⁺ ([M-OH]⁺) |
| 198 | [C₁₄H₁₁F]⁺ ([M-H₂O]⁺) |
| 121 | [C₇H₄FO]⁺ |
| 109 | [C₇H₇O]⁺ |
| 95 | [C₆H₄F]⁺ |
| 91 | [C₇H₇]⁺ |
Data is predicted based on common fragmentation patterns of benzhydrol derivatives. yale.edu
X-ray Crystallography for Solid-State Structure Determination
For a successful X-ray diffraction analysis, a high-quality single crystal of the compound is required. The crystal structure would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of benzhydrol derivatives. It would also show the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the packing of the molecules in the crystal lattice.
While a crystal structure for this compound is not available in the surveyed literature, studies on other benzhydrol derivatives have provided insights into their solid-state structures. rcsb.org It is expected that the molecule would adopt a non-planar conformation with the two aromatic rings twisted relative to each other to minimize steric hindrance.
Table 4: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Intermolecular Interaction | Hydrogen bonding (O-H···O) |
| Conformation | Non-planar, twisted phenyl rings |
Data is hypothetical and based on the typical crystal structures of similar organic compounds. rcsb.org
Computational Chemistry and Theoretical Investigations of 4 Fluoro 4 Methylbenzhydrol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Fluoro-4'-methylbenzhydrol, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-31G* or larger, which provides a good balance between accuracy and computational cost for organic molecules. acs.orgresearchgate.netreddit.com
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. nih.govjoaquinbarroso.com The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap implies the opposite.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4'-methylphenyl ring, while the LUMO would likely be distributed over the electron-withdrawing 4-fluorophenyl ring.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound Calculated using DFT at the B3LYP/6-31G level of theory.*
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.40 |
Molecular Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, key parameters such as bond lengths, bond angles, and dihedral angles are determined.
Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. mdpi.commdpi.com The central C-C bonds in benzhydrol derivatives allow for significant conformational flexibility. DFT calculations can be used to determine the relative energies of different conformers, identifying the global minimum energy structure and the energy barriers between different conformations. mdpi.com For this compound, the rotation of the two phenyl rings relative to the carbinol carbon is of primary interest.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govrsc.org Predicting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound can aid in the assignment of experimental spectra. The accuracy of these predictions depends on the chosen functional and basis set. nih.gov
Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for Key Nuclei in this compound Calculated relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (hydroxyl) | ~2.5 |
| ¹H (methine) | ~5.8 |
| ¹³C (methine) | ~75.0 |
| ¹⁹F | ~-115.0 |
Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. nih.gov These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. royalsocietypublishing.orgoptica.org While harmonic frequency calculations often overestimate experimental values, scaling factors can be applied to improve agreement. nih.gov
Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Selected Modes in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | ~3600 |
| Aromatic C-H stretch | ~3100-3000 |
| C-O stretch | ~1150 |
| C-F stretch | ~1230 |
Reactivity Descriptors: Chemical Potential, Hardness, and Electrophilicity Index
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. nih.gov
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
Table 4: Illustrative Calculated Reactivity Descriptors for this compound
| Reactivity Descriptor | Calculated Value |
| Chemical Potential (μ) | -3.55 eV |
| Chemical Hardness (η) | 2.70 eV |
| Electrophilicity Index (ω) | 2.33 eV |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational landscape by exploring the potential energy surface and identifying the most populated conformations. anu.edu.au
Furthermore, MD simulations are particularly useful for studying the effects of a solvent on the molecule's structure and dynamics. rsc.org By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, it is possible to model solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the benzhydrol and water molecules. This provides a more realistic representation of the molecule's behavior in solution compared to gas-phase DFT calculations.
Quantum Chemical Topology and Electron Density Analysis
Quantum Chemical Topology, which includes the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the topology of the electron density to characterize chemical bonding and molecular structure. acs.orgresearchgate.net This analysis partitions the molecule into atomic basins based on the gradient vector field of the electron density.
By locating bond critical points (BCPs) in the electron density between atoms, one can characterize the nature of the chemical bonds. acs.org For this compound, this analysis could be used to quantify the properties of the C-F bond, the C-O bond, and the various C-C bonds within the aromatic rings. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into whether an interaction is a shared (covalent) or closed-shell (ionic, van der Waals) interaction. acs.org This method can also reveal weaker non-covalent interactions that may influence the molecule's conformation and crystal packing. Analysis of the electron density distribution can also shed light on the electron-withdrawing effects of the fluorine substituent and the electron-donating effects of the methyl group on the aromatic systems. researchgate.netsemanticscholar.orgnih.gov
Absence of Specific Research Data for this compound in Computational Chemistry Literature
Despite a comprehensive search of available scientific literature and databases, no specific computational chemistry or theoretical investigations focused on the compound this compound were identified. Consequently, the generation of an article with detailed research findings, data tables, and specific analyses as requested is not possible at this time.
The user's request centered on a detailed article about "this compound," structured around a specific outline that included sections on machine learning approaches for property prediction and reaction outcomes. This encompassed Quantitative Structure-Reactivity Relationships (QSRR) and the prediction of its synthetic accessibility. The instructions mandated the inclusion of data tables and detailed research findings.
While the broader fields of computational chemistry, machine learning in drug discovery, and synthetic accessibility prediction are rich with research, the specific application of these methodologies to this compound does not appear to have been published in the accessible scientific literature. Therefore, the foundational information required to construct the requested article, including research findings and data for tables, is unavailable.
Without any specific data or studies on this compound, any attempt to generate the requested content would be purely hypothetical and would not meet the user's requirement for "scientifically accurate content" and "detailed research findings."
Applications and Synthetic Utility of 4 Fluoro 4 Methylbenzhydrol in Organic Synthesis and Medicinal Chemistry
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
4-Fluoro-4'-methylbenzhydrol serves as a crucial intermediate in multi-step synthetic sequences, enabling the assembly of intricate organic molecules. The hydroxyl group of the benzhydrol moiety provides a reactive handle for a variety of chemical transformations, including oxidation, esterification, and etherification. The presence of the fluorine atom can influence the reactivity of the molecule and introduce desirable properties into the final product.
The general utility of benzhydrols, and by extension their fluorinated analogs, as intermediates is well-established in organic synthesis. For instance, the oxidation of benzhydrols to the corresponding benzophenones is a common transformation. These benzophenones can then undergo further reactions, such as the Friedel-Crafts reaction, to build more complex structures. While specific examples detailing the multi-step synthesis of complex molecules directly from this compound are not extensively documented in readily available literature, its structural similarity to other commercially utilized benzhydrols suggests its potential in analogous synthetic strategies. The synthesis of various p-tolylmethanol derivatives, which share a structural resemblance to this compound, highlights the utility of this class of compounds as versatile intermediates.
Building Block for the Preparation of Fluorinated Biologically Active Compounds
The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, thereby leading to enhanced efficacy and bioavailability. This compound, containing a fluorinated phenyl ring, is a valuable building block for the synthesis of such fluorinated bioactive compounds.
While direct examples of marketed drugs synthesized from this compound are not prominent, the importance of fluorinated building blocks in drug discovery is undeniable. The synthesis of various fluorinated pharmaceuticals often involves the use of intermediates containing fluoroaromatic moieties. The structural motif of this compound can be found within the broader class of diarylmethanol derivatives, which are precursors to a range of biologically active compounds. For example, substituted diarylmethanols are key components in the synthesis of certain antihistamines and anticholinergic agents. The presence of the fluorine atom in this compound makes it an attractive starting material for the development of new generations of these drugs with potentially improved properties.
Precursor in Medicinal Chemistry for the Development of Novel Pharmaceutical Leads
The search for novel pharmaceutical leads is a cornerstone of drug discovery. This compound serves as a valuable precursor for the generation of compound libraries that can be screened for biological activity. The ability to readily modify the hydroxyl group allows for the introduction of diverse functional groups, leading to a wide array of derivatives.
The development of new pharmaceutical leads often begins with a fragment-based or a scaffold-based approach. The 4-fluoro-4'-methylbenzhydryl scaffold can be considered a privileged structure, as it provides a three-dimensional framework that can be elaborated to interact with various biological targets. For instance, derivatives of benzhydrol have been investigated for their potential as enzyme inhibitors and receptor modulators. The strategic placement of the fluorine atom in this compound can lead to specific interactions with biological macromolecules, potentially enhancing the potency and selectivity of the resulting drug candidates.
Utility in the Synthesis of Advanced Materials (e.g., Polymers, Liquid Crystals)
Beyond its applications in the life sciences, this compound and its derivatives have potential utility in the field of materials science, particularly in the synthesis of advanced materials such as polymers and liquid crystals. The incorporation of fluorine atoms into these materials can significantly alter their physical and chemical properties.
Polymers: Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. While specific examples of polymers synthesized directly from this compound are not readily found in the literature, the general principle of using fluorinated monomers or intermediates to prepare high-performance polymers is well-established. The benzhydrol moiety could be incorporated into polyester (B1180765) or polyether backbones, and the fluorine atom would be expected to enhance the material's properties. For instance, a patent describes the use of fluorinated benzenes and benzophenones as raw materials for the manufacture of polyaryletherketones (PAEKs), a class of high-performance thermoplastics.
Future Research Directions and Emerging Trends for 4 Fluoro 4 Methylbenzhydrol
Development of Highly Efficient and Atom-Economical Synthetic Routes
A primary focus of future research will be the development of synthetic pathways to 4-Fluoro-4'-methylbenzhydrol that are both highly efficient and adhere to the principles of green chemistry. Atom economy, which maximizes the incorporation of reactant atoms into the final product, is a key metric in this endeavor. rsc.orgrsc.org
Current research into the synthesis of related benzhydrols often involves the reduction of the corresponding benzophenone (B1666685). cmu.edu Future work will likely concentrate on optimizing this reduction with an emphasis on sustainability. This includes:
Catalyst-Free Methods: Exploring reaction conditions that may not require a catalyst, potentially using sustainable solvents like ethanol, which would simplify product purification and reduce toxic waste. bohrium.com
Advanced Catalytic Hydrogenation: While traditional methods exist, research is moving towards using novel ruthenium-based complexes that allow for clean, technically simple, and economical synthesis of benzhydrols from benzophenones. cmu.edu A key goal would be to achieve high yields with exceptionally low catalyst loading, increasing the substrate/catalyst molar ratio significantly. cmu.edu
Visible Light-Promoted Reactions: An emerging area is the use of visible light photocatalysis, which offers mild reaction conditions and avoids the need for external chemical oxidants, representing a 100% atom-economical approach. rsc.org Adapting such methodologies for the synthesis of this compound from its precursors would be a significant step forward.
These strategies aim to create synthetic routes that are not only high-yielding but also cost-effective, scalable, and environmentally benign, reducing the reliance on harsh reagents and minimizing waste streams. rsc.org
Exploration of Novel Catalytic Transformations
Beyond its synthesis, this compound serves as a valuable chiral intermediate for more complex molecules. Its structure, featuring a stereocenter at the carbinol carbon, makes it a target for asymmetric synthesis and a building block for chiral ligands and pharmacologically active compounds.
Future research will likely explore novel catalytic transformations using this molecule, including:
Asymmetric Synthesis: A significant research direction is the enantioselective synthesis of this compound. The use of chiral Ru complexes in the hydrogenation of the precursor ketone has shown promise for producing chiral diarylmethanols with high enantiomeric excess. cmu.edu Fine-tuning these catalytic systems for this specific substrate could provide access to optically pure (R)- and (S)-enantiomers, which are crucial for applications in medicinal chemistry.
Catalytic Derivatization: The hydroxyl group is a prime site for further functionalization. Research into novel catalysts for etherification, esterification, and other substitution reactions will be important. The goal is to develop highly selective transformations that proceed under mild conditions, preserving the molecule's core structure while introducing new functional groups.
Dehydration and Rearrangement Reactions: Catalytic dehydration to form the corresponding substituted alkene or acid-catalyzed rearrangement reactions could yield novel molecular scaffolds. Investigating catalysts that control the regioselectivity and stereoselectivity of these transformations is a promising area of inquiry.
Investigation of its Role in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a rich field for exploring the properties of this compound. wikipedia.org Its specific combination of functional groups—a hydrogen-bond-donating hydroxyl group, and two distinct aromatic rings capable of π-π interactions—makes it an ideal candidate for a "guest" molecule in host-guest systems. wikipedia.org
Emerging trends in this area include:
Molecular Recognition Studies: Investigating the binding affinity and selectivity of this compound with various macrocyclic "host" molecules such as cyclodextrins, calixarenes, and cucurbiturils. wikipedia.orgnih.gov The distinct electronic nature of the fluorine-substituted ring versus the methyl-substituted ring could lead to specific orientational preferences within a host cavity. Isothermal titration calorimetry could be employed to study the thermodynamics of these host-guest interactions. researchgate.net
Development of Supramolecular Polymers: This compound could be incorporated as a guest into polymeric systems, where host-guest interactions dictate the material's properties. nih.gov Such materials could be designed to be responsive to external stimuli (e.g., temperature, light), leading to controlled release of the guest molecule. nih.govtaylorandfrancis.com
Stimuli-Responsive Systems: The formation of host-guest complexes can alter the properties of a drug or molecule, creating "supramolecular prodrugs." rsc.org Research could explore the encapsulation of this compound to enhance its solubility or protect it from degradation, with subsequent release triggered by a specific biological stimulus. rsc.org
Advanced Theoretical Modeling for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving significant time and resources. For this compound, advanced theoretical modeling is an important future research direction.
Key areas for computational investigation include:
Quantum Chemical Calculations: Using Density Functional Theory (DFT), researchers can calculate and predict a range of properties, including optimized molecular geometry, electronic structure (HOMO-LUMO energy gaps), and spectroscopic signatures (NMR, IR). researchgate.net These calculations can provide fundamental insights into the molecule's reactivity and stability.
Molecular Docking and Dynamics: To explore its potential in biological systems or as a guest molecule, molecular docking simulations can predict the preferred binding orientation and affinity within a protein's active site or a host's cavity. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can model the stability and behavior of these complexes over time, providing a deeper understanding of the non-covalent interactions at play. nih.gov
Reaction Mechanism Elucidation: Theoretical modeling can be used to map out the potential energy surfaces of synthetic reactions or catalytic transformations. This allows for the investigation of transition states and reaction intermediates, providing a mechanistic understanding that can be used to optimize reaction conditions and catalyst design.
By combining these computational approaches, researchers can build predictive models that accelerate the discovery of new applications and the design of novel materials and processes involving this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Fluoro-4'-methylbenzhydrol, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves nucleophilic fluorination of substituted benzophenone precursors. For example, fluorination of 4-methylbenzophenone derivatives using KF or CsF under anhydrous conditions in polar aprotic solvents (e.g., DMF) at elevated temperatures (~100–120°C) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Optimization requires monitoring reaction progress with TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent). Radiochemical synthesis analogs suggest yields >80% are achievable with rigorous moisture control .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR (in CDCl) to confirm fluorine-induced deshielding and methyl group integration.
- XRD Analysis : Single-crystal X-ray diffraction resolves spatial configuration, as demonstrated in structurally similar fluorinated benzylammonium salts (e.g., COD entry 2241947) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion verification (expected m/z: ~230–240).
- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~1250 cm (C-F stretch) confirm functional groups.
Advanced Research Questions
Q. How should researchers address contradictions in reported physical properties (e.g., melting points) of this compound?
- Methodological Answer : Discrepancies in melting points (e.g., predicted 113.97°C vs. experimental observations) may arise from polymorphism or impurities. Cross-validate using differential scanning calorimetry (DSC) and hot-stage microscopy. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) or elemental analysis (<0.5% deviation for C/H/N) is critical. For structurally similar compounds (e.g., 4-Fluoro-4'-(methylthio)benzhydrol), predicted properties (mp, density) from computational tools like Gaussian or ADF should be compared with experimental data .
Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?
- Methodological Answer : Reactive intermediates (e.g., benzhydryl cations) can be stabilized via low-temperature reactions (−20°C to 0°C) in dichloromethane or THF. Quenching with ice-cold water and rapid extraction (using ethyl acetate) minimizes degradation. For air-sensitive steps, employ Schlenk-line techniques under inert gas (N/Ar). Safety protocols for handling fluorinated intermediates, including fume hood use and PPE (gloves, goggles), are essential due to understudied toxicological profiles .
Q. How can solubility limitations of this compound in aqueous systems be overcome for biological studies?
- Methodological Answer : While the compound is hydrophobic (logP ~3.5, estimated), solubility can be enhanced using co-solvents (e.g., DMSO:water 1:9 v/v) or micellar systems (e.g., 0.1% Tween-80). For in vitro assays, pre-dissolve in DMSO (≤1% final concentration) to avoid cytotoxicity. Analogous fluorophenols (e.g., 4-hydroxybenzaldehyde) show solubility of ~8.45 mg/mL in ethanol, suggesting ethanol/water mixtures as viable alternatives .
Q. What computational approaches validate the electronic and steric effects of the fluorine and methyl substituents?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model substituent effects on electron density and steric hindrance. Compare HOMO-LUMO gaps and Mulliken charges with non-fluorinated analogs. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, leveraging PubChem’s structural data (InChIKey: QSWPLXYGSSHRGL) for parameterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
